4-(Azepan-1-yl)thieno[2,3-d]pyrimidine
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in the field of drug discovery. nih.govresearchgate.net Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in modern drug design. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govresearchgate.net These properties are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov The structural diversity of heterocyclic scaffolds allows medicinal chemists to create a vast chemical space for exploring interactions with biological targets. rroij.comnih.gov
The Thieno[2,3-d]pyrimidine (B153573) Core as a Privileged Scaffold
The thieno[2,3-d]pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in bioactive compounds. nih.govresearchgate.netsci-hub.se This bicyclic heterocycle, formed by the fusion of a thiophene (B33073) and a pyrimidine (B1678525) ring, has been the subject of extensive research, leading to the discovery of numerous derivatives with a wide array of pharmacological activities. sci-hub.seekb.egresearchgate.netresearchgate.net
One of the key reasons for the biological importance of the thieno[2,3-d]pyrimidine scaffold is its structural resemblance to purine (B94841) bases, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govekb.egnih.govnih.gov This bioisosteric relationship allows thienopyrimidine derivatives to interact with biological targets that recognize purines, such as enzymes and receptors involved in nucleic acid biosynthesis and cellular signaling. researchgate.netnih.gov This mimicry provides a rational basis for designing thienopyrimidine-based compounds as potential inhibitors or modulators of these vital cellular processes. nih.gov
The versatility of the thieno[2,3-d]pyrimidine scaffold is evident from the wide range of biological activities reported for its derivatives. nih.govsci-hub.seekb.egnih.gov These compounds have shown potential as:
Anticancer agents : Many thienopyrimidine derivatives have demonstrated significant anticancer activity, often by inhibiting protein kinases involved in cancer cell proliferation and survival. researchgate.netresearchgate.netalliedacademies.org
Anti-inflammatory agents : The scaffold has been utilized in the development of compounds with anti-inflammatory properties. nih.govresearchgate.net
Antimicrobial agents : Thienopyrimidine derivatives have exhibited activity against various microbial pathogens. nih.govekb.eg
Central Nervous System (CNS) protective agents : Certain derivatives have shown potential in the treatment of neurological disorders. nih.govresearchgate.net
Antiviral agents : The structural similarity to purines has led to the investigation of thienopyrimidines as antiviral compounds. ekb.egnih.gov
Table 1: Selected Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | researchgate.netresearchgate.netalliedacademies.org |
| Anti-inflammatory | Inflammation | nih.govresearchgate.net |
| Antimicrobial | Infectious Diseases | nih.govekb.eg |
| CNS Protective | Neurology | nih.govresearchgate.net |
| Antiviral | Infectious Diseases | ekb.egnih.gov |
The Azepane Moiety as a Key Pharmacophore in Bioactive Molecules
Azepane, a seven-membered saturated heterocyclic amine, is an important structural motif found in a variety of natural products and synthetic pharmaceuticals. ontosight.ainih.govresearchgate.netdntb.gov.ua Its incorporation into drug candidates can significantly influence their pharmacological properties. nih.govlifechemicals.com
The seven-membered ring of azepane possesses considerable conformational flexibility, allowing it to adopt various shapes. lifechemicals.com This conformational diversity is a key determinant of its bioactivity, as it enables the molecule to adopt an optimal orientation for binding to its biological target. lifechemicals.com Medicinal chemists can introduce substituents onto the azepane ring to bias its conformation and enhance its binding affinity and selectivity for a specific target. lifechemicals.com
The azepane ring is a recurring feature in a number of natural products with diverse biological activities. researchgate.netlifechemicals.comresearchgate.net For instance, the fungal metabolite balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com Furthermore, the azepane scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance. nih.gov As of 2019, more than 20 drugs containing the azepane moiety have been approved for treating a range of conditions. nih.gov Azepane derivatives are used as intermediates in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anti-inflammatory agents. ontosight.ainbinno.com
Table 2: Examples of Azepane-Containing Compounds
| Compound Type | Example | Therapeutic Use/Activity | Reference |
|---|---|---|---|
| Natural Product | Balanol | Protein kinase inhibitor | lifechemicals.com |
| Approved Drug | Azelastine | Antihistamine | lifechemicals.com |
| Approved Drug | Tolazamide | Antidiabetic | lifechemicals.com |
| Drug Intermediate | - | Antidepressants, Antipsychotics | nbinno.com |
Rationale for Investigating 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine
The specific focus on this compound is driven by a clear scientific rationale rooted in the potential for synergistic activity between its constituent parts and the ongoing quest to explore novel fused heterocyclic systems for therapeutic applications.
Synergistic Potential of Thienopyrimidine and Azepane Scaffolds
The primary rationale for investigating this specific conjugate lies in the potential for synergy between the thienopyrimidine and azepane scaffolds. The thieno[2,3-d]pyrimidine core is a "privileged scaffold," known to be a versatile foundation for developing inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. researchgate.netnih.govdntb.gov.ua Numerous derivatives have shown potent activity against cancer cell lines by inhibiting key signaling pathways. nih.govnih.govnih.gov For instance, different substitutions on the thienopyrimidine ring have led to potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both critical in tumor angiogenesis and growth. nih.govnih.govresearchgate.net
The azepane moiety, when attached to a heterocyclic core, can serve as a valuable building block in the synthesis of various pharmaceutical agents. researchgate.net Its presence can enhance binding affinity to target receptors and optimize the molecule's physicochemical properties. The combination of the biologically active thienopyrimidine system with the modulatory azepane ring could lead to a compound with superior performance compared to molecules containing only one of the scaffolds. The azepane ring can influence the orientation of the molecule within a biological target's binding site, potentially unlocking interactions that are not possible for simpler analogues.
Exploration of Novel Chemical Space within Fused Heterocyclic Systems
The synthesis of this compound is a direct effort to explore novel chemical space. Fused pyrimidine systems are a cornerstone of pharmaceutical development due to their immense biological activities. jocpr.comijacskros.com By systematically modifying the thieno[2,3-d]pyrimidine core with less commonly used substituents like the azepane ring, researchers can generate molecules with unique three-dimensional shapes and electronic properties.
This exploration is vital for overcoming challenges such as drug resistance and for identifying compounds with novel mechanisms of action. The creation of new libraries of compounds based on proven scaffolds like thienopyrimidine is a key strategy in modern drug discovery. rsc.orgresearchgate.net Each new derivative that is synthesized and tested provides valuable data for building structure-activity relationship (SAR) models, which guide future design efforts. nih.gov
Overview of Research Objectives for this compound
The investigation of this compound is guided by a set of clear research objectives aimed at fully characterizing its chemical and biological properties. The primary goals include:
Synthesis and Characterization: To develop and optimize a synthetic route for the efficient production of this compound and to confirm its molecular structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Biological Screening: To evaluate the compound's activity across a range of biological assays. Based on the known properties of the parent scaffolds, initial screening would likely focus on anticancer and anti-inflammatory activities. nih.govjocpr.com This involves testing the compound's cytotoxicity against various human cancer cell lines. nih.govresearchgate.netscirp.org
Mechanism of Action Studies: For any promising activities observed, the next objective is to elucidate the underlying mechanism of action. This could involve enzyme inhibition assays (e.g., against protein kinases like EGFR and VEGFR-2), cell cycle analysis, and apoptosis induction studies. nih.govnih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis: To synthesize and test a series of related analogues to understand the relationship between the molecular structure and biological activity. This provides critical insights for optimizing the lead compound to enhance potency and selectivity. nih.gov
The following data tables present research findings for related thieno[2,3-d]pyrimidine derivatives, illustrating the therapeutic potential that motivates the investigation of novel analogues like this compound.
Table 1: In Vitro Cytotoxic Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines Data is presented as IC₅₀ values in µM, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Reference | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | Source(s) |
| Compound 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | - | - | nih.gov |
| Compound 5b | 4.0 ± 0.2 | - | - | 5.2 ± 0.3 | scirp.org |
| Compound 5d | 5.3 ± 0.4 | - | - | 6.5 ± 0.4 | scirp.org |
| Compound 5f | - | - | 0.008 ± 0.001 | - | nih.gov |
| Compound 11n | - | - | 1.1 ± 0.08 | - | nih.gov |
| Doxorubicin (Control) | 14.7 ± 1.1 | - | - | 7.8 ± 0.5 | scirp.org |
| Erlotinib (Control) | - | - | 0.014 ± 0.002 | - | nih.gov |
Table 2: Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives Data is presented as IC₅₀ values, representing the concentration required to inhibit 50% of the enzyme's activity.
| Compound Reference | Target Kinase | IC₅₀ (nM) | Source(s) |
| Compound B1 | EGFRL858R/T790M | 13 | nih.gov |
| Compound 5f | EGFR | 17.5 ± 1.9 | nih.gov |
| Compound 5f | VEGFR-2 | 1230 ± 110 | nih.gov |
| Sorafenib (Control) | VEGFR-2 | 90 | researchgate.net |
| Erlotinib (Control) | EGFR | 20.7 ± 2.1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(azepan-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKCNHNASJMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 Azepan 1 Yl Thieno 2,3 D Pyrimidine Derivatives
Impact of Substitutions on the Thieno[2,3-d]pyrimidine (B153573) Core
Modifications to the central thieno[2,3-d]pyrimidine ring system have profound effects on the biological profile of the resulting compounds. The nature, size, and electronic properties of substituents at various positions can influence receptor binding, selectivity, and pharmacokinetic properties.
Position 4 of the thieno[2,3-d]pyrimidine core is a critical site for modification, and the introduction of an amino group at this position has been a consistently successful strategy in generating potent bioactive molecules. nih.gov The 4-substituted aminothieno[2,3-d]pyrimidine framework is considered a promising backbone for designing new therapeutic leads. nih.gov The azepane ring, a seven-membered saturated heterocycle, when attached at this position, introduces specific steric and conformational properties that are pivotal to its interaction with biological targets. Studies on related scaffolds have shown that the presence of a substituent at position 4 is essential for activity, although a hydrogen bond acceptor is not always a strict requirement. mdpi.com
The azepane ring is known for its conformational flexibility, which is a key determinant of its biological activity. lifechemicals.com Unlike smaller, more rigid rings like piperidine (B6355638), the seven-membered azepane ring can adopt a wider range of conformations, such as chair, boat, and twist-chair forms. This conformational diversity can be advantageous, allowing the molecule to adapt its shape to fit optimally into a binding pocket. However, it can also be a drawback if the energetically preferred conformation is not the one required for biological activity.
The steric bulk of the azepane ring is another significant factor. Its larger size compared to five- or six-membered rings can create more extensive van der Waals interactions with a target protein, potentially increasing binding affinity. Conversely, excessive steric hindrance can prevent the molecule from accessing the binding site. Therefore, the optimal size and conformation of the substituent at position 4 are highly dependent on the specific topology of the target. The ability to introduce substituents onto the azepane ring itself can help to bias it towards a single, more active conformation, which is an important strategy in effective drug design. lifechemicals.com
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of the 4-azepanyl substituent, replacing the seven-membered ring with other cyclic amines has been explored to probe the SAR at this position.
Common bioisosteres for the azepane ring include smaller rings like piperidine and different heterocycles such as morpholine (B109124) or piperazine (B1678402). For instance, studies on 4-substituted-aminothieno[2,3-d]pyrimidines have utilized N-methylpiperazine, morpholine, and N-phenylpiperazine as replacements at the 4-position. nih.gov Similarly, research into atypical protein kinase C (aPKC) inhibitors based on a tetrahydrobenzo nih.govrsc.orgthieno[2,3-d]pyrimidine core involved the synthesis of analogues with piperidine and piperazine moieties at position 4. nih.gov Comparing the activity of these analogues reveals the importance of the ring size, hydrophobicity, and hydrogen bonding capacity of the substituent.
| Ring System at Position 4 | Key Structural Features | General Impact on Activity (Example Context) | Reference |
|---|---|---|---|
| Azepane | 7-membered ring, flexible, lipophilic. | Serves as a key structural element in various bioactive compounds, where its size and flexibility can be crucial for optimal binding. | lifechemicals.com |
| Piperidine | 6-membered ring, less flexible than azepane. | Often used as a slightly smaller, more rigid alternative. Potency can be retained or altered depending on the target's steric requirements. (aPKC inhibitors). | nih.gov |
| Morpholine | 6-membered ring containing an oxygen atom. | Introduces a polar heteroatom, which can act as a hydrogen bond acceptor and improve solubility. Used in the synthesis of cytotoxic leads. | nih.gov |
| Piperazine | 6-membered ring with a second nitrogen atom. | Provides an additional site for substitution (at the N4 position) and can act as a hydrogen bond acceptor. Used in aPKC inhibitors and other cytotoxic agents. | nih.govnih.gov |
Position 2 of the thieno[2,3-d]pyrimidine core is another key site for SAR exploration. A wide variety of substituents have been introduced at this position, significantly influencing the compound's biological profile.
In some studies, aryl groups at the C2 position have been replaced with smaller fragments such as 2-ethoxy-2-oxoethylene, 2-chloroethyl, and simple ethyl or methyl groups to generate compounds with anti-proliferative properties. nih.govmdpi.com In the development of aPKC inhibitors, a 2-(pyridin-4-yl) group was found to be a key feature for activity. nih.govnih.gov Further research on anti-mycobacterial agents identified the 2-(methylpyridin-2-yl) moiety as crucial for inhibiting M. ulcerans. biorxiv.org This highlights that aromatic and heteroaromatic rings at the C2 position can form important π-π stacking or hydrogen bonding interactions within the target's active site.
Modifications are not limited to the C2 and C4 positions. For example, research on folate receptor-targeted agents involved the introduction of side chains at the C6 position of the thieno[2,3-d]pyrimidine ring. nih.gov These studies demonstrated that attaching chains with terminal aryl replacements like thiophene (B33073) or furan (B31954) rings could lead to potent dual inhibitors of enzymes involved in purine (B94841) biosynthesis. nih.gov
| Substituent at C2 | Target/Activity | Observed Effect | Reference |
|---|---|---|---|
| Alkyl groups (e.g., ethyl, methyl) | Anti-proliferative (Breast Cancer) | Demonstrated anti-proliferative effects against MCF-7 and MDA-MB-231 cell lines. | nih.govmdpi.com |
| Pyridin-4-yl | aPKC Inhibition | A key structural feature for potent inhibition of atypical protein kinase C. | nih.govnih.gov |
| Methylpyridin-2-yl | Anti-mycobacterial | Crucial for potent, submicromolar activity against Mycobacterium ulcerans. | biorxiv.org |
| Benzylamino | Cytotoxic (Breast Cancer) | Showed cytotoxic activity on the MDA-MB-435 breast cancer cell line. | nih.gov |
The inherent structure of the thieno[2,3-d]pyrimidine core can itself be modified. The thiophene ring is often considered a bioisostere of a benzene (B151609) ring, making thienopyrimidines structural analogs of quinazolines. scielo.brmdpi.com This fundamental isosteric relationship is a cornerstone of their design.
Further modifications often involve expanding the fused ring system. A common strategy is to use a tetrahydrobenzo-fused thiophene ring, creating a 5,6,7,8-tetrahydrobenzo nih.govrsc.orgthieno[2,3-d]pyrimidine core. nih.gov This larger, partially saturated ring system has been successfully employed in the development of potent anticancer agents and aPKC inhibitors. nih.govnih.gov Another approach involves fusing a cyclohexane (B81311) ring to the core, which can then be further modified to include additional heterocyclic moieties. rsc.orgresearchgate.net
The thiophene portion of the scaffold can also be exchanged for other five-membered heterocycles. For example, replacing the sulfur atom with a nitrogen atom (NH group) leads to the pyrrolo[2,3-d]pyrimidine scaffold. This change alters the electronic properties and hydrogen bonding potential of the core; the thiophene's sulfur atom can act as a hydrogen bond acceptor, while the pyrrole's NH group acts as a hydrogen bond donor. nih.gov Such fundamental changes to the core scaffold are a powerful tool for modulating biological activity and transport selectivity. nih.gov
Modifications at Position 4: Role of the Azepane Substituent
Role of the Azepane Ring Substituents
While substitutions on the main thieno[2,3-d]pyrimidine core have been extensively studied, the role of substituents on the 4-azepanyl ring itself is a more nuanced area of SAR. As previously noted, the conformational flexibility of the azepane ring is a defining characteristic. lifechemicals.com The introduction of substituents directly onto this ring can serve to lock it into a more specific, and potentially more bioactive, conformation.
By adding alkyl or other functional groups at different positions of the azepane ring, it is possible to create stereocenters and explore the impact of chirality on activity. Furthermore, substituents can introduce new points of interaction with the target protein, such as hydrogen bonds or hydrophobic contacts, thereby enhancing binding affinity and selectivity. While specific examples of substituted azepane rings on a thieno[2,3-d]pyrimidine core are not prevalent in the reviewed literature, the general principles of azepane chemistry suggest this would be a valuable strategy for the future optimization of this class of compounds. lifechemicals.com Exploring these modifications could lead to the discovery of second-generation compounds with improved potency and refined pharmacological profiles.
Impact on Biological Target Interaction
The substitution at the 4-position of the thieno[2,3-d]pyrimidine ring is a key determinant of biological activity and target specificity. By introducing various cyclic amines, such as the azepane ring, and other substituents, researchers have been able to modulate the potency of these compounds against several important enzyme families, including protein kinases.
One major area of investigation has been the development of atypical protein kinase C (aPKC) inhibitors. nih.govnih.gov Based on a lead tricyclic thieno[2,3-d]pyrimidine compound, medicinal chemistry efforts have expanded the SAR for this series to identify inhibitors with enhanced enzyme potency. nih.gov Modifications at the 4-position with different N-substituted piperidines and piperazines have shown a range of potencies against aPKCζ. For instance, the introduction of a 4-hydroxypiperidine (B117109) group led to a potent derivative (compound 7l in the cited study) which also demonstrated favorable selectivity against a panel of other kinases. nih.gov
Derivatives of the thieno[2,3-d]pyrimidine scaffold have also been extensively explored as inhibitors of receptor tyrosine kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov
In the pursuit of dual EGFR/HER-2 inhibitors, a series of 4-anilinothieno[2,3-d]pyrimidines were synthesized. nih.gov The studies revealed that introducing a 5,6-tetramethylene moiety to the thieno[2,3-d]pyrimidine core, combined with a 4-(3-fluorobenzyloxy)-3-chloroaniline group at the 4-position, significantly enhanced inhibitory activity against both EGFR and HER-2. nih.gov Similarly, for VEGFR-2 inhibitors, modifications on the aniline (B41778) ring at the 4-position were critical. One derivative, compound 18 in a specific study, showed potent VEGFR-2 inhibition with an IC₅₀ value of 0.084 μM and displayed excellent anti-proliferative effects against MCF-7 and HepG2 cancer cell lines. rsc.org Another compound, 17f, demonstrated high activity against VEGFR-2, with an IC₅₀ value of 0.23 µM, equivalent to the reference drug sorafenib. nih.gov
The following table summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against various kinase targets, illustrating the impact of structural modifications.
| Compound ID (Reference) | R-Group at 4-Position | Target Kinase | IC₅₀ (µM) |
| 8f nih.gov | 4-(3-Fluorobenzyloxy)-3-chloroaniline | EGFR | 0.2 |
| 8f nih.gov | 4-(3-Fluorobenzyloxy)-3-chloroaniline | HER-2 | 0.5 |
| 8e nih.gov | 4-(Benzyloxy)-3-chloroaniline | EGFR | 0.3 |
| 8e nih.gov | 4-(Benzyloxy)-3-chloroaniline | HER-2 | 1.3 |
| 17f nih.gov | Substituted aniline | VEGFR-2 | 0.23 |
| 18 rsc.org | Substituted aniline | VEGFR-2 | 0.084 |
| 8k researchgate.net | (3-methoxybenzyl) at N-3 and 1H-pyrrolo[2,3-b]pyridin-4-yl at C-6 | ROCK I | 0.004 |
| 8k researchgate.net | (3-methoxybenzyl) at N-3 and 1H-pyrrolo[2,3-b]pyridin-4-yl at C-6 | ROCK II | 0.001 |
These findings underscore the critical role of the substituent at the 4-position in driving the interaction with the ATP-binding pocket of these kinases. The size, shape, and electronic properties of this group dictate the potency and selectivity profile of the inhibitor.
Influence on Conformational Preferences
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its ability to bind to a biological target. The conformational preferences of thieno[2,3-d]pyrimidine derivatives are influenced by the nature of the substituents on the heterocyclic core.
X-ray crystallography and computational studies have been employed to understand the spatial arrangement of these molecules. For example, the crystal structure of a novel hydrazone-containing thieno[2,3-d]pyrimidine revealed specific intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. mdpi.com The analysis of molecular packing indicated that H···H, O···H, and H···C contacts are the most dominant intermolecular interactions. mdpi.com
Computational docking and molecular dynamics simulations have further elucidated how these compounds fit into the active sites of their target proteins. rsc.orgrsc.org For VEGFR-2 inhibitors, docking studies have shown that the thieno[2,3-d]pyrimidine scaffold acts as a hinge-binder, forming key hydrogen bonds with the protein backbone. nih.govrsc.org The conformation of the side chain at the 4-position is critical for occupying a hydrophobic pocket and establishing additional interactions, thereby enhancing binding affinity. The crystal structure analysis of representative compounds has been used to describe hydrogen bonding patterns and the molecular arrangement within the molecule. researchgate.net These computational techniques provide valuable insights into the molecular interactions of inhibitor-target complexes, which can guide future drug design efforts. rsc.org
Rational Design and Synthesis of Analogues Based on SAR Hypotheses
The knowledge gained from SAR studies provides a rational basis for the design of new analogues with improved properties. By understanding which structural features are essential for activity, chemists can create focused libraries of compounds that are more likely to yield potent and selective drug candidates.
The general synthetic strategy often begins with the construction of the core thieno[2,3-d]pyrimidine ring system. A common and versatile method is the Gewald reaction, which allows for the assembly of the thiophene ring, followed by cyclization to form the fused pyrimidine (B1678525) system. rsc.orgresearchgate.net Subsequent modifications, particularly at the 4-position, are typically achieved by first introducing a leaving group, such as a chlorine atom, and then performing a nucleophilic substitution with a desired amine, like azepane or a substituted aniline. nih.govnih.gov
Based on SAR hypotheses, new series of compounds are designed. For instance, having identified that a 4-anilino substituent is favorable for EGFR/HER-2 inhibition, researchers designed and synthesized new derivatives with various substitutions on the aniline ring and the thieno[2,3-d]pyrimidine core to optimize activity. nih.gov The hypothesis that increased steric bulk and specific electronic features on the aniline moiety could enhance binding led to the synthesis of compounds like 8f , which showed significant potency. nih.gov
In the development of aPKC inhibitors, an initial lead compound was modified in a stepwise manner. A small series of analogues were synthesized to probe the SAR, leading to the discovery that certain substitutions on a piperidine ring at the 4-position improved potency and selectivity. nih.govnih.gov This rational, iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery and has been successfully applied to the thieno[2,3-d]pyrimidine class of compounds to develop inhibitors for a range of diseases. rsc.orgresearchgate.net
Mechanism of Action and Biological Target Elucidation
Investigation of Cellular and Molecular Mechanisms
Research into the cellular and molecular mechanisms of thieno[2,3-d]pyrimidine (B153573) derivatives, including compounds like 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine, has focused on their ability to modulate the activity of various enzymes. These investigations are critical for understanding their therapeutic potential and for guiding the development of more potent and selective agents.
The primary mechanism through which thieno[2,3-d]pyrimidine derivatives exert their biological effects is through enzyme inhibition. By binding to the active or allosteric sites of enzymes, these compounds can block metabolic pathways or signaling cascades that are essential for the proliferation of cancer cells or pathogens.
The thieno[2,3-d]pyrimidine nucleus is a well-established scaffold for the development of kinase inhibitors, which are crucial in oncology. Kinases are enzymes that facilitate the transfer of phosphate (B84403) groups, a fundamental process in cellular signaling, and their dysregulation is a hallmark of cancer.
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Numerous studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of VEGFR-2. For instance, a series of 4-substituted thieno[2,3-d]pyrimidines were designed and synthesized, with some compounds exhibiting inhibitory activities against VEGFR-2 in the low nanomolar range. Molecular modeling has suggested that the thieno[2,3-d]pyrimidine core can effectively occupy the ATP-binding pocket of the kinase domain.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell division. The thieno[2,3-d]pyrimidine framework has been successfully employed to create EGFR inhibitors. Researchers have designed derivatives that can overcome resistance to existing EGFR-targeted drugs.
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival. Thieno[2,3-d]pyrimidine-based compounds have been identified as potent and selective inhibitors of the PI3K pathway, with some advancing to clinical trials for the treatment of breast cancer.
While extensive research confirms the kinase inhibitory potential of the thieno[2,3-d]pyrimidine scaffold, specific inhibitory data for the 4-(azepan-1-yl) derivative against these kinases is not prominently available in the reviewed literature. The inhibitory activity is highly dependent on the specific substitution patterns on the core structure.
Table 1: Examples of Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives No specific data was found for this compound; the table represents activities of other derivatives from the same chemical class.
| Derivative Class | Target Kinase | Reported Activity (IC50) |
|---|---|---|
| 4-Substituted Thieno[2,3-d]pyrimidines | VEGFR-2 | Low nanomolar to micromolar range |
| Tetrahydropyridothieno[2,3-d]pyrimidines | EGFR | Potent inhibition, including against resistant mutants |
| 2,4-Disubstituted Thieno[2,3-d]pyrimidines | PI3K | High potency and selectivity |
Malaria remains a significant global health threat, and the development of new antimalarial agents is critical to combat drug resistance. Thieno[2,3-d]pyrimidine derivatives have shown promise in this area. The primary mechanism identified for this class of compounds is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway of the Plasmodium parasite. This pathway is essential for the synthesis of nucleic acids and amino acids. By inhibiting PfDHFR, these compounds disrupt parasite replication.
While DHFR is a known target, research into other potential antimalarial mechanisms, such as the inhibition of the parasite's respiratory complex I, is ongoing for many heterocyclic compounds. However, specific studies detailing the effect of this compound or its class on the mitochondrial respiratory complex I of Plasmodium were not identified in the reviewed literature.
Anticholinesterase agents, which inhibit the breakdown of the neurotransmitter acetylcholine, are used in the treatment of conditions like Alzheimer's disease. A thorough review of the scientific literature did not yield studies investigating the anticholinesterase activity of this compound. This specific mechanism of action has not been reported for this compound.
Choline (B1196258) kinase (CK) is the first enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. The upregulation of CK is observed in many cancers, making it an attractive target for anticancer drug development. Thienopyrimidine structures have been investigated as bioisosteres in the design of CK inhibitors. These compounds are thought to interact selectively with the choline-binding site of the enzyme. While the thieno[2,3-d]pyrimidine scaffold has been incorporated into designs of potential choline kinase inhibitors, specific inhibitory data for the 4-(azepan-1-yl) derivative is not available in the current body of literature.
The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a vital enzyme for viral replication and a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket on the enzyme, inducing conformational changes that inhibit its function.
The thieno[2,3-d]pyrimidine scaffold has been explored for the development of novel NNRTIs. nih.govresearchgate.net Studies have shown that derivatives can inhibit HIV-1 replication at low micromolar concentrations. nih.gov Research comparing isomers found that replacing a thieno[3,2-d]pyrimidine (B1254671) core with a thieno[2,3-d]pyrimidine core resulted in similar activity against wild-type HIV-1. researchgate.net These findings indicate that the thieno[2,3-d]pyrimidine framework is a viable scaffold for interacting with the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.govresearchgate.netresearchgate.netnih.gov However, specific antiviral activity and RT inhibition data for the 4-(azepan-1-yl) derivative have not been specifically reported.
Interaction with Nucleic Acid Pathways (e.g., Purine (B94841) Analogues)
The structural similarity of the thieno[2,3-d]pyrimidine core to endogenous purines has led to investigations into their role as purine analogues. This structural mimicry allows them to interact with enzymes involved in nucleic acid biosynthesis. Specifically, certain 6-substituted thieno[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov These enzymes are crucial for the de novo purine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting these enzymes, such compounds can disrupt the proliferation of rapidly dividing cells, a hallmark of cancer. This positions the thieno[2,3-d]pyrimidine scaffold as a promising framework for the development of novel anti-cancer agents.
Identification and Validation of Specific Biological Targets
Identifying the precise molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Various experimental strategies are employed to identify and validate the biological targets of novel chemical entities like this compound.
Affinity Binding Assays
Affinity binding assays are fundamental in determining the interaction between a compound and its potential biological target. These assays measure the strength of the binding, often expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the compound required to inhibit 50% of the target's activity. For thieno[2,3-d]pyrimidine derivatives, these assays have been crucial in identifying their interactions with various kinases, which are enzymes that play a key role in cell signaling and are often dysregulated in cancer. For example, various derivatives have been shown to inhibit kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. scielo.br
Target Deconvolution Strategies
When a compound exhibits a desired phenotypic effect, such as inhibiting cancer cell growth, target deconvolution strategies are employed to identify the specific molecular target(s) responsible for this effect. One powerful technique involves the use of chemical probes. For instance, a thieno[2,3-d]pyrimidine derivative was functionalized with a biotin (B1667282) tag to create a chemical probe. This probe was then used in affinity purification experiments with cell lysates. The biotin tag allowed for the capture of the probe and any interacting proteins using streptavidin-coated beads. Subsequent analysis of the captured proteins by mass spectrometry identified tubulin as a direct binding partner. This approach successfully deconvoluted the cellular target of the compound, revealing its mechanism of action to be the disruption of microtubule dynamics.
Proteomic Profiling
Proteomic profiling offers a comprehensive approach to understanding the cellular effects of a compound by analyzing changes in the entire proteome of treated cells. While specific proteomic profiling data for this compound is not yet available in the public domain, this technique holds significant promise for future investigations. A related approach, chemical proteomics using immobilized pyrido[2,3-d]pyrimidine (B1209978) ligands, has successfully identified over 30 human protein kinases as targets for this class of compounds. nih.gov This highlights the potential of proteomics to uncover novel targets and provide a broader understanding of the compound's mechanism of action, including off-target effects.
Mechanistic Studies in Preclinical Models
Preclinical models, particularly in vitro cancer cell lines, are instrumental in elucidating the cellular mechanisms through which a compound exerts its effects. For the thieno[2,3-d]pyrimidine class of compounds, these studies have provided valuable insights into their anticancer potential.
Numerous studies have demonstrated the anti-proliferative activity of 4-amino substituted thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. nih.govnih.gov Mechanistic investigations have often focused on their effects on the cell cycle and apoptosis (programmed cell death). For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and ultimately leading to cell death. nih.gov Furthermore, evidence of apoptosis induction has been observed, with an accumulation of cells in the pre-G1 phase, indicative of DNA fragmentation, a key feature of apoptosis. nih.gov
While these findings are promising for the broader class of 4-amino-thieno[2,3-d]pyrimidines, it is important to note that specific mechanistic data for this compound in preclinical models is still emerging. Future studies will be crucial to fully characterize its specific cellular effects and validate its therapeutic potential.
In vitro Cell-Based Assays for Efficacy
While direct data for this compound is unavailable, studies on other 4-substituted thieno[2,3-d]pyrimidine derivatives provide insights into their potential cytotoxic and antiproliferative effects across various cancer cell lines. These derivatives have been shown to inhibit the growth of cancer cells, often with high potency.
For instance, various 4-amino substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their anti-proliferative properties in breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Some of these compounds have exhibited significant cytotoxic effects, with IC50 values in the micromolar to nanomolar range. mdpi.com The substitution at the 4-position of the thieno[2,3-d]pyrimidine ring is a crucial determinant of their biological activity. mdpi.comresearchgate.net
The general findings from related compounds are summarized in the table below, illustrating the typical range of activities observed for this class of molecules. It is important to note that these results are for different, albeit structurally related, compounds and should be considered as indicative of the potential of the thieno[2,3-d]pyrimidine scaffold.
| Derivative Class | Cell Line(s) | Observed Activity (IC50) | Reference |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | µM range | mdpi.com |
| 4-Hydroxy substituted thieno[2,3-d]pyrimidines | A549, HCT116, MCF-7 | Sub-µM to µM range | mdpi.com |
| 4-Anilino substituted thieno[2,3-d]pyrimidines | Various human cancer cell lines | nM to µM range | researchgate.net |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | A549, MCF-7, PC-9, PC-3 | µM range | nih.gov |
These studies typically employ standard cell viability assays, such as the MTT or SRB assay, to determine the concentration at which the compound inhibits 50% of cell growth (IC50). The data consistently highlight the 4-position as a key site for modification to modulate the anticancer potency of the thieno[2,3-d]pyrimidine core.
Biochemical Pathway Analysis
The mechanism of action for many thieno[2,3-d]pyrimidine derivatives has been linked to the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. sci-hub.senih.gov While a specific biochemical pathway analysis for this compound has not been reported, the structural similarity to known kinase inhibitors suggests that it may also target one or more kinases.
Research on analogous compounds has identified several key signaling pathways that are modulated by the thieno[2,3-d]pyrimidine scaffold:
EGFR Signaling: Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target. These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
VEGFR-2 Signaling: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A number of thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase. nih.gov By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis, thereby restricting tumor growth.
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway that is frequently dysregulated in cancer. Some thieno[2,3-d]pyrimidine derivatives, such as apitolisib, have been developed as dual inhibitors of PI3K and mTOR. mdpi.com
Other Kinases: The versatility of the thieno[2,3-d]pyrimidine scaffold allows for its adaptation to target other kinases as well. For example, derivatives have been reported to inhibit c-Met, another receptor tyrosine kinase implicated in cancer progression. nih.gov
Preclinical Biological Evaluation of 4 Azepan 1 Yl Thieno 2,3 D Pyrimidine
Efficacy Assessment in Disease-Relevant In Vitro Models
In vitro studies are fundamental to the early stages of drug discovery, providing initial insights into the biological activity of a compound. However, specific data on the efficacy of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine in various in vitro models could not be located.
Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic, Antiviral)
No specific studies were identified that evaluated the antimicrobial properties of this compound against bacterial, fungal, parasitic, or viral pathogens. While the thieno[2,3-d]pyrimidine (B153573) scaffold is known to be a key component in some antimicrobial agents, the specific contribution of the azepan-1-yl substituent at the 4-position has not been documented.
Anticancer Activity against various Cell Lines
The anticancer potential of numerous thieno[2,3-d]pyrimidine derivatives has been investigated against a wide array of cancer cell lines. These studies often explore how different substituents on the core structure influence cytotoxic and antiproliferative effects. Despite the breadth of this research, specific data detailing the in vitro anticancer activity of this compound is not present in the available literature.
Anti-Inflammatory Potential
Thieno[2,3-d]pyrimidine derivatives have been explored for their potential to modulate inflammatory pathways. Research in this area typically involves in vitro assays to measure the inhibition of inflammatory mediators. However, no such studies specifically reporting on the anti-inflammatory effects of this compound could be retrieved.
Central Nervous System (CNS) Protective Agents
The neuroprotective properties of compounds are often initially assessed using in vitro models of neuronal damage or dysfunction. While the thieno[2,3-d]pyrimidine core is of interest in CNS drug discovery, there is no available research that specifically assesses this compound as a potential CNS protective agent.
Anti-Alzheimer's Disease Activity
Research into treatments for Alzheimer's disease includes the evaluation of compounds for their ability to inhibit key enzymes like acetylcholinesterase or to prevent the aggregation of amyloid-beta peptides. Although various pyrimidine (B1678525) derivatives are being investigated for this purpose, no studies were found that specifically evaluate the anti-Alzheimer's disease activity of this compound.
Efficacy Assessment in Relevant In Vivo (Animal) Models
In vivo studies in animal models are a critical step in preclinical development to understand a compound's efficacy and behavior in a whole organism. A search for in vivo evaluations of this compound for any of the aforementioned therapeutic areas did not yield any specific results. While some thieno[2,3-d]pyrimidine derivatives have undergone in vivo testing, data for the specific 4-(azepan-1-yl) analog is not documented in the scientific literature.
Establishment of Disease Models (e.g., Infection, Cancer Xenografts, Neuropsychiatric Models)
Preclinical evaluations of thieno[2,3-d]pyrimidine derivatives have predominantly utilized in vitro cancer cell line models to assess their anti-proliferative capabilities. A variety of human cancer cell lines have been employed in these studies, including:
Breast Cancer: MCF-7, MDA-MB-231. nih.govnih.govalliedacademies.org
Colorectal Cancer: HCT-116. nih.gov
Prostate Cancer: PC-3. nih.gov
Lung Cancer: A549, SPC-A-1. nih.govresearchgate.net
Hepatocellular Carcinoma: HepG2. rsc.org
In addition to in vitro studies, in vivo cancer models have also been established to evaluate the antitumor effects of certain thieno[2,3-d]pyrimidine compounds. For instance, a xenograft model using MDA-MB-435 breast cancer cells has been utilized to demonstrate the in vivo efficacy of a N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine-2,4-diamine derivative. nih.gov Furthermore, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been shown to strongly inhibit the growth of human tumor xenografts in nude mice. nih.gov
While the primary focus of preclinical studies on this class of compounds has been on oncology, the structural similarity to purines suggests potential for investigation in other therapeutic areas, though specific infection or neuropsychiatric models for this compound were not detailed in the reviewed literature.
Dosing Regimen and Efficacy Readouts
In preclinical in vitro studies, the efficacy of thieno[2,3-d]pyrimidine derivatives is typically determined by their IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. These values are obtained through various cell viability assays, such as the MTT assay. nih.gov
For example, in a study evaluating new thieno[2,3-d]pyrimidine derivatives, the cytotoxic effects were measured against human breast (MCF-7) and lung (A549, SPC-A-1) cancer cell lines. researchgate.net One derivative, compound 6f, showed a notable IC50 of 4.1 μM against the A459 lung cancer cell line. researchgate.net
Efficacy readouts for in vivo studies, such as xenograft models, typically involve monitoring tumor growth inhibition over a specified treatment period. nih.gov The dosing regimen, including the dose and frequency of administration, is a critical parameter in these studies to assess the therapeutic window and potential for antitumor activity at well-tolerated doses. nih.gov
Pharmacodynamic Biomarker Evaluation
The mechanism of action of many thieno[2,3-d]pyrimidine derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. Pharmacodynamic biomarkers are therefore crucial for assessing the biological activity of these compounds in preclinical models.
Several derivatives have been identified as inhibitors of critical kinases involved in oncogenesis. These include:
EGFR and HER-2: Certain 4-anilinothieno[2,3-d]pyrimidines have been designed and synthesized as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.gov
PI3K: The thieno[2,3-d]pyrimidine scaffold is a component of Pictilisib (GDC-0941), a known inhibitor of phosphoinositide 3-kinase (PI3K). nih.gov
CDK4: Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been developed as inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov
VEGFR-2: Novel thieno[2,3-d]pyrimidine derivatives have been designed to target vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.org
Akt (PKB): 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of protein kinase B (Akt). nih.gov
The evaluation of these biomarkers, often through techniques like molecular docking and analysis of downstream signaling proteins, provides insight into the molecular mechanisms underlying the anti-proliferative effects of these compounds. rsc.orgnih.govekb.eg For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis. nih.govrsc.org
Comparative Studies with Reference Compounds
To benchmark the potency of novel thieno[2,3-d]pyrimidine derivatives, their anti-proliferative activities are often compared to established anticancer drugs.
In one study, the in vitro anticancer activity of a series of novel thieno[2,3-d]pyrimidine derivatives was evaluated against the human breast cancer cell line (MCF7) and compared to Doxorubicin . alliedacademies.org Several of the synthesized compounds exhibited higher activity than the reference drug. alliedacademies.org For example, compounds 14, 13, 9, and 12 showed IC50 values of 22.12, 22.52, 27.83, and 29.22 μM, respectively, which were more potent than Doxorubicin's IC50 of 30.40 μM. alliedacademies.org
Another investigation of 4-hydroxy substituted thieno[2,3-d]pyrimidines found that a particular derivative exhibited a significantly lower IC50 value (4.21 x 10⁻³ μM) against the MCF-7 cell line compared to Gefitinib (IC50 20.68 μM). nih.gov
The table below summarizes the comparative IC50 values for selected thieno[2,3-d]pyrimidine derivatives and reference compounds against the MCF-7 breast cancer cell line.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 14 | MCF-7 | 22.12 | Doxorubicin | 30.40 |
| Compound 13 | MCF-7 | 22.52 | Doxorubicin | 30.40 |
| Compound 9 | MCF-7 | 27.83 | Doxorubicin | 30.40 |
| Compound 12 | MCF-7 | 29.22 | Doxorubicin | 30.40 |
| 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy}-thieno[2,3-d]pyrimidine | MCF-7 | 0.00421 | Gefitinib | 20.68 |
These comparative studies are essential for identifying promising lead compounds within the thieno[2,3-d]pyrimidine class that warrant further development as potential anticancer agents.
Computational and Structural Biology Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies have been extensively employed to elucidate their binding mechanisms against various biological targets, particularly protein kinases, which are often implicated in cancer.
Docking simulations for thieno[2,3-d]pyrimidine derivatives have been performed against several key protein targets. These studies aim to understand the nature and strength of the interactions between the compound (ligand) and the protein's active site. For instance, derivatives of this scaffold have been docked into the ATP-binding sites of kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Janus kinase 2 (JAK2), and human Topoisomerase IIα. nih.govmdpi.comnih.gov
The analysis of these docked complexes consistently reveals that the thieno[2,3-d]pyrimidine core acts as a crucial scaffold, positioning its substituents to engage in specific interactions within the binding pocket. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking, which collectively contribute to the binding affinity and stability of the ligand-protein complex.
A primary goal of molecular docking is to predict the most likely binding conformation of a ligand within a protein's active site. For thieno[2,3-d]pyrimidine-based kinase inhibitors, studies have successfully predicted binding modes that are consistent with those of known, co-crystallized inhibitors. researchgate.netsemanticscholar.org
The table below summarizes representative docking studies performed on thieno[2,3-d]pyrimidine derivatives against various protein targets.
| Protein Target | PDB Code(s) Used | Key Findings |
| EGFR / HER-2 | Not Specified | Favorable binding interactions observed for 4-anilinothieno[2,3-d]pyrimidine derivatives. nih.gov |
| EGFR / FGFR | Not Specified | Binding patterns correlated with biological activity for dual inhibitors. nih.gov |
| Janus Kinase 2 (JAK2) | 5AEP, 4C62, 3ZMM | Thienopyrimidine derivatives showed high affinity for the kinase active site. mdpi.com |
| Topoisomerase IIα | Not Specified | Docking was used to estimate binding modes and correlate with inhibitory activity. nih.gov |
| Phosphodiesterase 4B (PDE4B) | Not Specified | Docking results showed good correlation with observed in vitro inhibitory properties. researchgate.net |
This table is interactive. Click on headers to sort.
A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For thieno[2,3-d]pyrimidine derivatives targeting protein kinases, interactions with residues in the hinge region of the ATP-binding site are particularly important. These interactions, often in the form of hydrogen bonds, anchor the inhibitor to the protein.
While specific residue interactions for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine are not detailed in the provided literature, studies on analogous compounds within the thieno[2,3-d]pyrimidine class have highlighted the importance of certain residues. For example, in the context of EGFR inhibition, the pyrimidine (B1678525) nitrogen atoms are often predicted to form hydrogen bonds with the backbone of key amino acids in the hinge region, mimicking the interaction of adenine (B156593) in ATP. Other crucial interactions involve hydrophobic contacts with aliphatic and aromatic residues that line the binding pocket, contributing to the potency and selectivity of the inhibitor.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
QSAR studies are statistical methods that attempt to correlate the chemical structure and physicochemical properties of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which properties are most influential for a desired therapeutic effect.
Several 2D and 3D-QSAR studies have been conducted on series of thieno[2,3-d]pyrimidine and related thienopyrimidine derivatives. nih.govresearchgate.net Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.
For instance, 3D-QSAR studies on thieno[3,2-d]pyrimidines (a related isomer) as phosphodiesterase IV (PDE IV) inhibitors yielded statistically valid models with good correlative and predictive power. nih.gov Similarly, QSAR models for 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine (B11128) receptor antagonists were successfully developed using a genetic function approximation (GFA) technique, demonstrating high predictive accuracy on test sets of compounds. researchgate.net These predictive models serve as powerful tools for guiding the design of new thienopyrimidine derivatives with enhanced potency. nih.gov
The table below presents validation parameters for a representative QSAR model developed for thienopyrimidine derivatives.
| Model Type | Target | q² (Cross-validated r²) | r² (Non-validated r²) | Predictive r² (Test Set) |
| QSAR (GFA) | Adenosine A1 Receptor | 0.912 | Not Specified | 0.961 |
| QSAR (GFA) | Adenosine A2A Receptor | 0.781 | Not Specified | 0.914 |
| 3D-QSAR | PDE IV | Good | Good | Not Specified |
This table is interactive. Click on headers to sort. q² and predictive r² values closer to 1.0 indicate a more robust and predictive model.
A key output of QSAR analysis is the identification of physicochemical descriptors that significantly influence biological activity. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or thermodynamic (e.g., logP).
In a QSAR study on 4-arylthieno[3,2-d]pyrimidine derivatives, several descriptors were found to be significant for predicting antagonist activity against adenosine receptors. researchgate.net These included:
CHI-V-3-P (Path-3 Molecular Connectivity Index): A topological descriptor related to the degree of branching in the molecule.
WIENER (Wiener Index): A topological descriptor that reflects molecular size and shape.
AREA (Solvent-Accessible Surface Area): Relates to the molecule's interaction with its environment.
The identification of such descriptors provides a quantitative basis for understanding structure-activity relationships. It suggests that properties like molecular shape, size, and electronic distribution are critical for the biological activity of the thienopyrimidine scaffold, offering a clear direction for future chemical modifications. researchgate.net
Optimization of Structural Features for Enhanced Efficacy
The optimization of the thieno[2,3-d]pyrimidine scaffold is a key focus of medicinal chemistry, aiming to enhance therapeutic efficacy. Structure-activity relationship (SAR) studies have been instrumental in identifying which structural modifications lead to improved biological activity.
For thieno[2,3-d]pyrimidine-based inhibitors, research has demonstrated that substitutions at various positions on the core structure significantly influence potency. For instance, in the development of Gonadotropin-releasing hormone (GnRH) receptor antagonists, it was discovered that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl part of the thieno[2,3-d]pyrimidine-2,4-dione core was crucial for strong receptor binding. nih.gov Further SAR exploration on the 6-(4-aminophenyl) group indicated a preference for hydrophobic substituents, leading to compounds with high binding affinity to the human GnRH receptor. nih.gov
In the context of anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), modifications on the thieno[2,3-d]pyrimidine core have yielded highly potent inhibitors. nih.gov Molecular docking studies have helped rationalize the observed SAR, showing how different substituents interact with the kinase's active site. nih.gov Similarly, for inhibitors of atypical protein kinase C (aPKC), a range of potencies was observed with different substitutions on the pyrimidine ring, highlighting the sensitivity of the target to the ligand's chemical features. nih.gov
For acetylcholinesterase (AChE) inhibitors, SAR findings have shown that molecules incorporating hydrogen-bond donors and electron-donating moieties exhibit improved activity. ekb.eg This has guided the synthesis of derivatives with enhanced potency, suggesting that the thieno[2,3-d]pyrimidine scaffold is a promising starting point for developing novel AChE inhibitors. ekb.eg
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations are crucial for understanding how ligands like this compound interact with their biological targets on a molecular level.
MD simulations have been employed to study the conformational dynamics of thieno[2,3-d]pyrimidine derivatives and their target proteins, such as VEGFR-2. rsc.org These simulations can reveal the flexibility of the ligand and the protein, identifying key motions that are essential for the binding process. For example, simulations of a potent thieno[2,3-d]pyrimidine derivative in complex with VEGFR-2 have been used to assess the structural and energetic features of their interaction. rsc.org Such studies can describe the protein dynamics at various scales, providing a more complete picture of the binding event than static docking models can offer. rsc.org
A critical aspect of drug efficacy is the stability of the complex formed between the drug molecule and its receptor. MD simulations are a powerful tool for assessing this stability. By simulating the ligand-receptor complex in a solvated environment over nanoseconds, researchers can monitor the interactions, such as hydrogen bonds and hydrophobic contacts, that hold the complex together. nih.gov For instance, MD simulations of a novel thieno[3,4-d]pyrimidine (B1628787) inhibitor targeting HIV-1 reverse transcriptase showed the formation of stable hydrogen bonds with key residues, indicating a stable binding mode. nih.gov Similar analyses performed on thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 have helped to confirm the stability of the predicted binding poses from docking studies and to provide a more detailed understanding of the energetic contributions to binding. rsc.org
Crystallographic and NMR Studies (if available)
X-ray crystallography is the gold standard for determining the three-dimensional structure of ligand-protein complexes at atomic resolution. While a co-crystal structure for the specific compound of interest is not published, the crystal structure of a novel hydrazone-containing thieno[2,3-d]pyrimidine has been solved. mdpi.com This provides precise information about the bond lengths, angles, and conformation of the thieno[2,3-d]pyrimidine core itself, which is invaluable for validating and refining computational models. mdpi.com Such structural data for analogous compounds can be used to build more accurate homology models for the binding of this compound to its targets.
Structural studies, even of related compounds, can offer profound insights into the mechanism of action. By analyzing the interactions observed in co-crystal structures of other thieno[2,3-d]pyrimidine derivatives, researchers can infer the likely binding mode of this compound. For example, molecular docking studies of various thieno[2,3-d]pyrimidine inhibitors with targets like VEGFR-2, topoisomerase II, and AChE consistently show the importance of the fused ring system in establishing key interactions within the active site. nih.govekb.egnih.gov Docking of a potent derivative into the AChE active site revealed strong π–π stacking and hydrogen bonding interactions with key residues, suggesting a mechanism of inhibition. ekb.eg These computational predictions, ideally confirmed by experimental structural data, are crucial for understanding how these compounds exert their biological effects and for guiding future drug design efforts. rsc.org
Future Perspectives and Research Directions
Design of Advanced 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine Analogues
The structural versatility of the thieno[2,3-d]pyrimidine (B153573) core allows for extensive modification to enhance potency, selectivity, and pharmacokinetic properties. Future design strategies will focus on exploring new chemical spaces and incorporating functionalities that allow for interaction with multiple biological targets.
The exploration of novel substitution patterns on the this compound scaffold is a primary avenue for the development of next-generation therapeutic agents. Modifications can be systematically introduced at several key positions to modulate the biological activity and physicochemical properties of the parent molecule.
Modification of the Azepane Ring: The azepan-1-yl moiety at the C4 position is a critical determinant of activity in many analogues. Future designs will explore the introduction of various substituents on this ring to probe for additional binding interactions. This includes the incorporation of functional groups such as hydroxyl, amino, or carboxyl groups to form new hydrogen bonds within the target's active site. Furthermore, the synthesis of chiral derivatives of the azepane ring could lead to improved enantioselective recognition by the biological target.
Substitution on the Thiophene (B33073) Ring: The thiophene moiety (positions 5 and 6) offers another site for structural diversification. The introduction of small alkyl groups, halogens, or aryl groups can influence the electronic properties and steric profile of the molecule. For instance, fusing a cyclohexane (B81311) ring to create a 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine system has been a common strategy to create rigid structures with defined orientations for target binding. nih.gov
Functionalization of the Pyrimidine (B1678525) Ring: The C2 position of the pyrimidine ring is another key site for modification. Research has shown that introducing various aryl or heteroaryl groups at this position can significantly impact biological outcomes. nih.gov Future work could involve appending groups that improve solubility or introduce new interaction points, such as morpholine (B109124) or piperazine (B1678402) moieties, which have been successfully used in other thienopyrimidine derivatives. nih.gov
Systematic exploration of these substitution patterns, as summarized in the table below, will generate diverse chemical libraries essential for identifying compounds with superior therapeutic profiles.
| Position for Substitution | Potential Modifying Groups | Desired Outcome |
| Azepane Ring | Hydroxyl, Amino, Carboxyl, Chiral centers | Enhanced binding affinity, Improved selectivity |
| Thiophene Ring (C5, C6) | Alkyl groups, Halogens, Fused rings (e.g., cyclohexane) | Modulated electronics, Increased rigidity, Improved pharmacokinetics |
| Pyrimidine Ring (C2) | Aryl groups, Heterocycles (e.g., morpholine), Solubilizing groups | New binding interactions, Improved ADME properties |
Complex multifactorial diseases such as cancer and inflammatory disorders often involve multiple biological pathways. A promising therapeutic strategy is the development of Multi-target Directed Ligands (MTDLs), single molecules designed to interact with two or more distinct targets simultaneously. nih.gov The thieno[2,3-d]pyrimidine scaffold is an ideal starting point for designing MTDLs due to its ability to serve as a core for inhibitors of various enzymes, such as kinases and lipoxygenases. nih.govnih.gov
Future research will focus on designing hybrid molecules where the this compound core is combined with other pharmacophores. For example, by linking the thienopyrimidine core to a moiety known to inhibit a complementary target, it is possible to create a dual-action drug. This approach has been explored in the development of anticancer agents that simultaneously target cytosolic and mitochondrial one-carbon metabolism or dual EGFR/HER-2 kinase inhibitors. nih.govnih.gov This strategy aims to achieve synergistic therapeutic effects, reduce the potential for drug resistance, and simplify treatment regimens. nih.gov
Application of Advanced Synthetic Methodologies
To efficiently synthesize novel and complex this compound analogues, the adoption of advanced synthetic methodologies is crucial. These techniques offer improvements in yield, purity, and sustainability over traditional batch chemistry.
Flow chemistry, or continuous flow synthesis, offers significant advantages for the synthesis of pharmaceutical compounds, including improved safety, reproducibility, and scalability. Although specific applications to this compound are not yet widely reported, the foundational reactions for building the thieno[2,3-d]pyrimidine core are well-suited for translation to flow processes.
Key synthetic steps, such as the Gewald reaction for constructing the initial substituted aminothiophene, could be adapted for a flow environment. scielo.br This would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities while minimizing hazardous reaction conditions. Subsequent cyclization and substitution reactions to introduce the azepane group could also be integrated into a multi-step continuous process, streamlining the entire synthesis from simple starting materials to the final active pharmaceutical ingredient.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis, particularly for the creation of chiral molecules. While many current thieno[2,3-d]pyrimidine derivatives are achiral, the introduction of stereocenters into the scaffold represents a significant opportunity for developing more selective and potent drugs.
Future research could employ chiral organocatalysts to achieve the asymmetric synthesis of this compound analogues. For instance, chiral catalysts could be used to install stereocenters on the azepane ring or on substituents attached to the core structure. Enantiomerically pure compounds often exhibit improved therapeutic indices, as one enantiomer may be responsible for the desired biological activity while the other could be inactive or contribute to off-target effects. The development of such stereoselective syntheses will be a key step toward creating more refined and effective therapeutic agents.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can accelerate the design and optimization of novel this compound analogues by rapidly analyzing vast datasets and predicting molecular properties. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from the ground up. nih.gov By training these models on known thieno[2,3-d]pyrimidine structures and their associated biological activities, researchers can generate new, synthetically accessible analogues predicted to have high potency and selectivity for a specific target. nih.govresearchgate.net
Predictive Modeling: Machine learning algorithms can build predictive models for various properties, including biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. youtube.com
Synthetic Route Prediction: AI can also assist in the synthesis of these novel compounds by predicting viable and efficient reaction pathways. drugtargetreview.com By analyzing vast databases of chemical reactions, these tools can suggest optimal synthetic routes, troubleshoot challenging steps, and help chemists design more practical and scalable manufacturing processes. drugtargetreview.com
Predictive Modeling for ADME and Efficacy (excluding toxicity/safety)
The integration of predictive modeling is a critical component of modern drug discovery, offering a computational framework to forecast the pharmacokinetic and pharmacodynamic profile of a compound. longdom.org For this compound, in silico tools are instrumental in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining its potential as a viable drug candidate. longdom.orgresearchgate.net
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed on various thieno[2,3-d]pyrimidine derivatives to assess their drug development potential. nih.gov These models utilize a compound's molecular structure to predict its behavior in the body. For instance, pharmacokinetic studies on a thienopyrimidine derivative revealed good permeability and gastrointestinal absorption with no violations of Lipinski's rule of five. mdpi.com Machine learning algorithms, such as Decision Trees (DT) and Random Forests (RF), are increasingly being used to develop models that can accurately predict drug-likeness properties. mdpi.com
Interactive Table 1: Predicted ADME Properties and Efficacy Metrics for Thieno[2,3-d]pyrimidine Scaffolds
| Parameter | Predictive Model/Method | Significance in Drug Discovery | Potential Outcome for this compound |
|---|---|---|---|
| Oral Bioavailability | Lipinski's Rule of Five, Veber's Rule | Estimates the fraction of an orally administered dose that reaches systemic circulation. | High, assuming compliance with established rules for drug-likeness. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | QSAR models, calculated LogBB | Determines potential for CNS activity or unwanted CNS side effects. | Variable; the azepane moiety may influence lipophilicity and permeability. |
| Metabolic Stability | CYP450 interaction models | Predicts the compound's half-life and potential for drug-drug interactions. longdom.org | Modeling can identify potential metabolic hotspots, guiding modifications to improve stability. longdom.org |
| Target Binding Affinity (Efficacy) | Molecular Docking, MM-GBSA | Predicts the strength of interaction with a specific biological target (e.g., kinase). nih.govmdpi.com | High affinity for specific kinases like VEGFR-2 or EGFR is plausible based on related structures. nih.govnih.gov |
| Aqueous Solubility | General Solubility Equation (GSE), machine learning models | Impacts absorption and formulation possibilities. | Moderate to low, typical for heterocyclic compounds; requires predictive assessment. |
Efficacy prediction for this compound involves molecular docking simulations to evaluate its binding affinity to specific molecular targets. mdpi.com For related compounds, docking studies have successfully predicted interactions with targets like vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and Janus kinase 2 (JAK2). nih.govmdpi.comnih.gov These computational methods allow for the early screening of candidates and provide insights that guide synthetic efforts toward compounds with higher potency. longdom.org
De Novo Design of Novel Analogues
De novo design involves the creation of novel molecular structures with desired pharmacological properties, often guided by computational methods. For this compound, this approach focuses on modifying its structure to enhance efficacy, selectivity, and pharmacokinetic properties. The design strategy for new thieno[2,3-d]pyrimidine derivatives often involves introducing different substituents to explore the structure-activity relationship (SAR). nih.govnih.gov
The synthesis of novel analogues is a well-established practice for this class of compounds. nih.govrsc.org For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their anticancer properties. nih.gov The design of these analogues can be guided by the structures of known inhibitors of specific targets. For example, thieno[2,3-d]pyrimidines have been designed as bioisosteres of quinazolines, which are known to exhibit a wide range of biological activities. ijacskros.comnih.gov The introduction of a lipophilic cycloalkyl ring has been shown to increase the anticancer activity of some derivatives. nih.gov
Future design strategies for analogues of this compound could involve:
Modification of the Azepane Ring: Altering the size or substitution pattern of the seven-membered azepane ring to optimize binding interactions and physicochemical properties.
Substitution on the Thiophene Ring: Introducing various functional groups onto the thiophene portion of the scaffold to modulate target selectivity and potency. nih.gov
Hybrid Molecule Design: Combining the thieno[2,3-d]pyrimidine core with other pharmacophores to create hybrid molecules with dual-action mechanisms. nih.gov
These design efforts are supported by molecular modeling, which can predict how structural changes will affect the compound's interaction with its target protein, thereby streamlining the discovery of more potent and selective drug candidates. researchgate.net
Exploration of New Therapeutic Indications beyond Current Scope
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. ijacskros.comnih.gov While much of the focus has been on anticancer applications, particularly as kinase inhibitors, the inherent versatility of this scaffold suggests potential in other therapeutic areas. nih.govnih.govalliedacademies.org
The structural similarity of thienopyrimidines to native purines allows them to interact with a broad range of biological targets. nih.govmdpi.com This opens avenues for investigating this compound and its analogues for new indications.
Interactive Table 2: Potential Therapeutic Indications and Molecular Targets for Thieno[2,3-d]pyrimidine Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale/Supporting Evidence |
|---|---|---|
| Oncology | VEGFR, EGFR, HER-2, PI3K, JAK2 | Extensive research demonstrates potent inhibition of various kinases involved in tumor growth and angiogenesis. mdpi.comnih.govnih.govnih.gov |
| Inflammatory Diseases | PDE4, Cytokine pathways | Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammation. rsc.orgresearchgate.net |
| Infectious Diseases | Bacterial and Fungal Enzymes | Derivatives have shown promising antimicrobial and antifungal activity. ijacskros.comnih.gov |
| Neurological Disorders | 5-HT3 Receptors, Other CNS targets | Certain thieno[2,3-d]pyrimidine derivatives exhibit affinity for serotonin (B10506) receptors, suggesting potential in CNS disorders. researchgate.net |
| Viral Infections | Viral enzymes (e.g., polymerases, proteases) | The scaffold has been explored for antiviral properties. ijacskros.comnih.gov |
Future research should involve systematic screening of this compound against a diverse panel of biological targets to uncover novel activities. This could lead to its repurposing for conditions such as inflammatory disorders, infectious diseases, or neurological conditions. nih.gov
Collaborative Research Opportunities and Interdisciplinary Approaches
The advancement of this compound from a lead compound to a clinical candidate necessitates a highly collaborative and interdisciplinary approach. The complexity of drug discovery requires the integration of expertise from various scientific fields.
Key areas for collaboration include:
Academia-Industry Partnerships: Academic labs can focus on fundamental research, target identification, and early-stage discovery, while pharmaceutical companies can provide resources for advanced preclinical and clinical development. mdpi.com
Computational and Experimental Chemistry: A close feedback loop between computational chemists performing in silico modeling and medicinal chemists synthesizing and testing new analogues is crucial for rapid and efficient lead optimization. researchgate.net
Chemical Biology and Pharmacology: Collaborations between chemists and biologists are essential to validate molecular targets, understand mechanisms of action, and evaluate the efficacy of new compounds in relevant biological systems.
International Consortia: Large-scale research initiatives and consortia can pool data, resources, and expertise to tackle complex challenges in drug development, accelerating progress for promising scaffolds like thieno[2,3-d]pyrimidine.
By fostering these collaborations, the scientific community can more effectively harness the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(azepan-1-yl)thieno[2,3-d]pyrimidine derivatives?
Thieno[2,3-d]pyrimidine derivatives are typically synthesized via multi-step procedures involving cyclization and functionalization. A common approach involves reacting 2-aminothiophene-3-carboxylate derivatives with reagents like formamide or urea under high-temperature conditions to form the pyrimidine ring . For 4-substituted derivatives (e.g., azepane), nucleophilic substitution at the C-4 position of 4-chlorothieno[2,3-d]pyrimidine intermediates is performed using amines like azepane in polar aprotic solvents (e.g., DMF) . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to achieving moderate-to-high yields .
Q. How are structural and purity characteristics of synthesized derivatives validated?
Structural confirmation relies on spectral techniques:
Q. What in vitro assays are used to evaluate antimicrobial activity of thieno[2,3-d]pyrimidines?
Standard protocols include:
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Agar diffusion for antifungal screening (e.g., C. albicans). Activity is compared to reference drugs (e.g., amoxicillin), with compounds showing MIC values ≤25 µg/mL considered promising .
Advanced Research Questions
Q. How can molecular docking and MD simulations guide the design of thieno[2,3-d]pyrimidines as kinase inhibitors?
- Target selection : Prioritize kinases with resolved crystal structures (e.g., VEGFR-2 [PDB:2OH4] ).
- Docking : Use software like MOE to predict binding poses and affinity. Focus on hydrogen bonding (e.g., with hinge regions) and hydrophobic interactions .
- MD simulations : Validate stability of ligand-protein complexes over 50–100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA/GBSA) .
- Experimental validation : Correlate computational results with enzymatic inhibition assays (e.g., VEGFR-2 kinase activity) .
Q. How do structural modifications at the C-6 position influence dual-target activity (e.g., VEGFR-2/AKT)?
- C-6 substituents : Alkyl/aryl groups enhance hydrophobic interactions with kinase pockets. For example, 6-propyl derivatives show improved VEGFR-2 inhibition (IC < 1 µM) .
- Dual-target rationale : Use kinase profiling panels to identify off-target effects. Compounds with balanced inhibition (e.g., VEGFR-2 IC = 0.8 µM; AKT IC = 1.2 µM) are prioritized for apoptosis/autophagy pathway analysis .
Q. What methodologies resolve contradictions in biological activity across structurally similar analogs?
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using statistical models (e.g., CoMFA) .
- Mechanistic studies : Perform transcriptomics/proteomics to identify divergent pathways (e.g., MI-3 vs. MI-2 inhibitors induce distinct morphological changes in leukemia cells ).
- Crystallography : Resolve ligand-target complexes to explain affinity differences (e.g., flipped vs. folate binding modes in DHFR inhibitors ).
Q. How are ADMET properties computationally predicted for thieno[2,3-d]pyrimidines?
Tools like SwissADME or ADMETLab2.0 assess:
- Absorption : LogP (<5) and topological polar surface area (TPSA <140 Ų).
- Toxicity : AMES mutagenicity and hERG inhibition alerts.
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4). Derivatives with favorable ADMET profiles (e.g., no PAINS alerts) advance to in vivo studies .
Methodological Considerations
Q. What strategies optimize synthetic yields for acid-amine coupling reactions in thieno[2,3-d]pyrimidine synthesis?
- Coupling reagents : Use EDCI/HOBt or DCC to minimize racemization.
- Solvent selection : Dichloromethane or DMF improves solubility.
- Temperature control : Maintain 0–5°C during activation to reduce side reactions. Yields >70% are achievable for derivatives like 8a-j .
Q. How do fluorinated substituents at C-2/C-6 impact anticancer activity?
- Fluorine introduction : SNAr reactions with fluorinated benzylamines enhance metabolic stability and binding (e.g., trifluoromethyl groups increase hydrophobic interactions ).
- In vitro evaluation : Fluorinated analogs (e.g., 6-CF) show 2–3-fold higher cytotoxicity (IC = 0.5–2 µM) in MCF-7 and HepG2 cell lines compared to non-fluorinated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
